molecular formula C16H16N4O2S B2862367 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid CAS No. 852376-05-7

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid

Cat. No.: B2862367
CAS No.: 852376-05-7
M. Wt: 328.39
InChI Key: JFHAGKVFATXAIS-UHFFFAOYSA-N
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Description

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a sulfanyl group and a butanoic acid moiety attached. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid typically involves multiple steps, starting from readily available starting materialsThe sulfanyl group is then introduced via nucleophilic substitution reactions, and the butanoic acid moiety is attached through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings can interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid lies in its specific combination of structural features, including the triazole-pyridazine core, the sulfanyl group, and the butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-12(16(21)22)23-14-9-8-13-17-18-15(20(13)19-14)11-6-4-10(2)5-7-11/h4-9,12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHAGKVFATXAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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